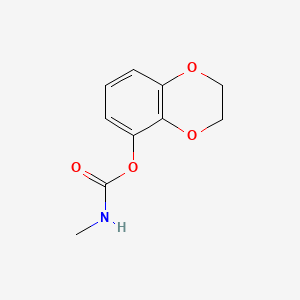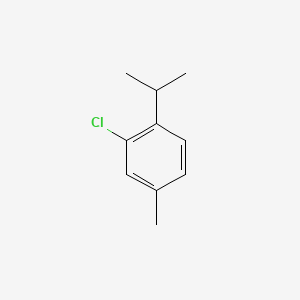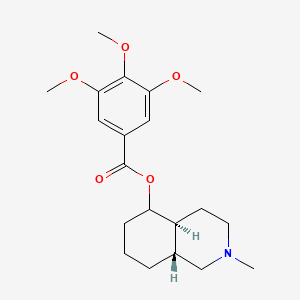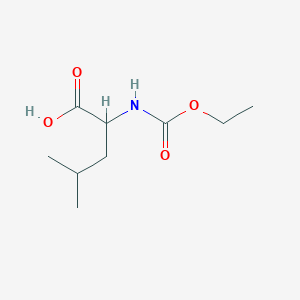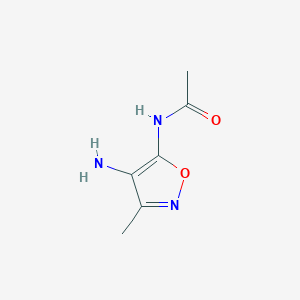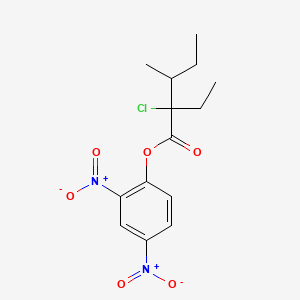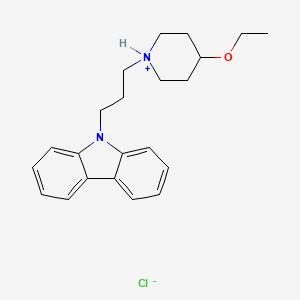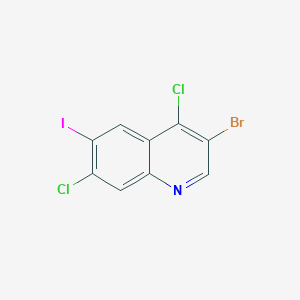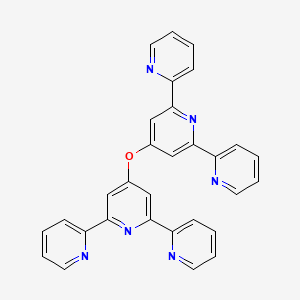
4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine is a complex organic compound featuring multiple pyridine rings. This compound is known for its unique structural properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal reactions . The reaction conditions often include the use of metal ions like nickel, cobalt, or cadmium, which form complexes with the ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal synthesis, where the reaction conditions are optimized for higher yields and purity. The use of high-pressure reactors and controlled temperature conditions are crucial for the successful synthesis of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially hydrogenated pyridine derivatives.
Applications De Recherche Scientifique
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, including hydrogen evolution reactions . The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological systems or catalytic sites in industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile
- Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate
Uniqueness
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine is unique due to its ability to form stable metal complexes with multiple pyridine rings. This structural feature enhances its versatility in various applications, from catalysis to materials science.
Propriétés
Formule moléculaire |
C30H20N6O |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C30H20N6O/c1-5-13-31-23(9-1)27-17-21(18-28(35-27)24-10-2-6-14-32-24)37-22-19-29(25-11-3-7-15-33-25)36-30(20-22)26-12-4-8-16-34-26/h1-20H |
Clé InChI |
XDIZQHUPJMQOKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OC4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


